3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol
Overview
Description
“3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol” is a chemical compound with the molecular formula C10H7F3O2 . It has a molecular weight of 216.16 . The compound is clear in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a prop-2-yn-1-ol group attached to a phenyl ring, which is further substituted with a trifluoromethoxy group . This structure contributes to the unique physical and chemical properties of the compound.Physical and Chemical Properties Analysis
The compound is a clear liquid . Its exact boiling point is not specified . The compound has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 45.2±0.4 cm3 . The compound has 1 hydrogen bond acceptor and 1 hydrogen bond donor .Scientific Research Applications
1. Green Chemistry Synthesis
Li et al. (2010) demonstrate the use of 3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol in green chemistry. They successfully prepared a potent cholesteryl ester transfer protein inhibitor in high yield and purity through regiospecific and diastereoselective ring-opening reactions. This method avoided the use of rare earth metal salts as catalysts and unnecessary purification steps, highlighting the compound's role in efficient and environmentally friendly synthetic processes (Li et al., 2010).
2. Antifungal Activity
Arnoldi et al. (1982) investigated this compound derivatives for their in-vivo antifungal properties. They synthesized several derivatives and tested them against various fungal plant pathogens. While no compound showed a wide spectrum of activity, some were effective against specific pathogens, suggesting the compound's potential in plant protection (Arnoldi et al., 1982).
3. Electrochemical Technologies
Kamiloğlu et al. (2018) synthesized new compounds including this compound derivatives and studied their electrochemical properties. They found that these compounds, particularly when integrated into phthalocyanines, showed promising properties for application in electrochemical technologies. This suggests their potential use in energy storage and conversion devices (Kamiloğlu et al., 2018).
4. Olefin Metathesis Catalysts
Jimenez et al. (2012) explored the reactions of this compound derivatives with ruthenium starting materials. Their research contributed to the development of new olefin metathesis catalysts, which are crucial in organic synthesis for the formation of carbon-carbon bonds (Jimenez et al., 2012).
5. Kinetic Resolution in Organic Synthesis
Shimizu et al. (1996) utilized this compound in the kinetic resolution of alcohols, leading to the preparation of enantiomerically pure compounds. This work highlights the role of this compound in the precise control of stereochemistry in organic synthesis (Shimizu et al., 1996).
Properties
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSASUZRNVBFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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